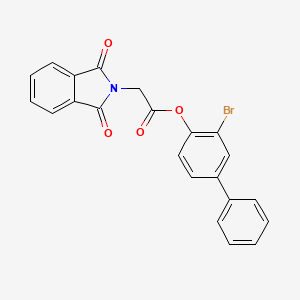
3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential for use in various applications. This compound is known for its unique properties that make it useful in various fields, including chemistry, biochemistry, and pharmacology.
科学研究应用
3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the following areas:
1. Cancer Research: Studies have shown that 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has anti-cancer properties. It inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy.
2. Anti-inflammatory: 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
3. Neuroprotection: Studies have shown that 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has neuroprotective properties. It protects neurons from oxidative stress and prevents neuronal cell death, making it a potential candidate for treating neurodegenerative diseases.
作用机制
The mechanism of action of 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including histone deacetylases and DNA methyltransferases. It also induces the expression of certain genes that are involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has various biochemical and physiological effects. It inhibits the growth of cancer cells, induces apoptosis, and reduces inflammation. It also protects neurons from oxidative stress and prevents neuronal cell death.
实验室实验的优点和局限性
The advantages of using 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments include its unique properties, such as its anti-cancer, anti-inflammatory, and neuroprotective properties. It is also easy to synthesize and has a high purity level. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the research of 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. These include:
1. Further studies to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
2. Development of new derivatives of 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate with improved properties.
3. Investigation of its potential as a drug delivery system for targeted therapy.
4. Studies to determine its potential toxicity and safety for human use.
Conclusion:
In conclusion, 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has shown promising results in various scientific research applications. It has unique properties that make it useful in various fields, including cancer research, anti-inflammatory, and neuroprotection. However, further studies are needed to fully understand its mechanism of action and potential as a therapeutic agent.
合成方法
The synthesis of 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the reaction of 4-biphenylyl acetic acid with bromine and acetic anhydride. The reaction takes place in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The resulting product is a white crystalline solid that is soluble in organic solvents.
属性
IUPAC Name |
(2-bromo-4-phenylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO4/c23-18-12-15(14-6-2-1-3-7-14)10-11-19(18)28-20(25)13-24-21(26)16-8-4-5-9-17(16)22(24)27/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYNWYMMRKPZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromobiphenyl-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

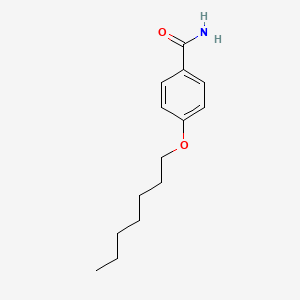
![N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4879266.png)
![methyl 3-({[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4879274.png)
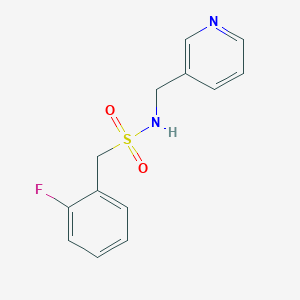
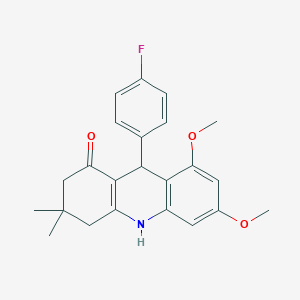
![6-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4879310.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4879318.png)
![N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4879321.png)


![{2-[(3-{[(3-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4879340.png)
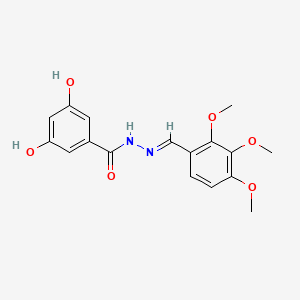
![3,5-bis(difluoromethyl)-1-({1-[(4-isopropylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4879369.png)
![N-(3-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4879376.png)